GNE-490
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-amino-4-methylpyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-10-11(9-20-17(19)21-10)15-22-12-8-13(18(2,3)25)27-14(12)16(23-15)24-4-6-26-7-5-24/h8-9,25H,4-7H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWTVVNNVHWDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)C(C)(C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-490: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core mechanism of action of GNE-490, a potent and selective pan-Phosphoinositide 3-kinase (PI3K) inhibitor. The information is compiled for professionals in the fields of oncology, cell biology, and pharmacology, detailing its molecular interactions, inhibitory profile, and the experimental frameworks used for its characterization.
Core Mechanism of Action
This compound is a (thienopyrimidin-2-yl)aminopyrimidine derivative that functions as a potent, orally available, and selective inhibitor of Class I PI3K enzymes.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of PI3K isoforms, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the activation of downstream signaling cascades, most notably the Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.
The inhibition of this pathway by this compound leads to the suppression of tumor cell growth and has demonstrated efficacy in preclinical cancer models, such as the MCF7.1 breast cancer xenograft model.[2][3]
Visualized Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.
Quantitative Data: Inhibitory Profile
This compound exhibits potent inhibition against all four Class I PI3K isoforms with nanomolar efficacy. Notably, it demonstrates over 200-fold selectivity for PI3K enzymes over the related kinase, mTOR (mammalian target of rapamycin).[1][2][4] This selectivity is a key characteristic, allowing for targeted investigation of PI3K-dependent signaling.
| Target | IC50 (nM) | Reference(s) |
| PI3Kα | 3.5 | [1][2][4] |
| PI3Kβ | 25 | [1][2][4] |
| PI3Kδ | 5.2 | [2][4] |
| PI3Kγ | 15 | [1][2][4] |
| mTOR | 750 (or 740) | [1][2][4] |
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, this section outlines generalized, standard methodologies for the types of key experiments used to characterize this inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of this compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
This compound stock solution (in DMSO)
-
Kinase buffer
-
PIP2 substrate
-
ATP (radiolabeled or with a detection-compatible modification)
-
Detection reagent (e.g., for luminescence or fluorescence)
-
Microplate reader
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further into the kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a multi-well plate, combine the recombinant PI3K enzyme, kinase buffer, and the diluted this compound or vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Termination & Detection: Stop the reaction and measure the amount of phosphorylated product (PIP3). The method of detection will depend on the assay format (e.g., luminescence signal from remaining ATP, or fluorescence from a labeled antibody).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
References
GNE-490: A Technical Guide to its Cellular Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-490 is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant efficacy in preclinical models by effectively suppressing this pathway. This technical guide provides an in-depth overview of the cellular effects of this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Data Presentation
In Vitro Potency and Selectivity
This compound exhibits potent inhibitory activity against all Class I PI3K isoforms and displays significant selectivity over the structurally related kinase, mTOR.[1][2]
| Target | IC50 (nM) |
| PI3Kα | 3.5[1][2] |
| PI3Kβ | 25[1][2] |
| PI3Kδ | 5.2[1][2] |
| PI3Kγ | 15[1][2] |
| mTOR | 750[1] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against Class I PI3K isoforms and mTOR.
Signaling Pathway
This compound exerts its cellular effects by inhibiting the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival. By inhibiting PI3K, this compound prevents the production of PIP3, leading to the suppression of the entire downstream signaling cascade.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the cellular effects of this compound. These are generalized methods based on standard laboratory practices.
PI3K Enzyme Activity Assay
This assay quantifies the in vitro potency of this compound against purified PI3K isoforms.
Methodology:
-
Reagents and Materials: Purified recombinant PI3K isoforms (α, β, δ, γ), phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the PI3K enzyme, kinase buffer, and the this compound dilution. c. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Phospho-Akt (p-Akt) ELISA
This assay measures the ability of this compound to inhibit PI3K signaling in a cellular context by quantifying the levels of phosphorylated Akt.
Methodology:
-
Cell Culture and Treatment: a. Seed cancer cells (e.g., MCF7.1) in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). c. Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for a short period (e.g., 15 minutes).
-
Cell Lysis and ELISA: a. Lyse the cells and determine the total protein concentration. b. Use a commercial p-Akt (e.g., Ser473) sandwich ELISA kit. c. Add cell lysates to the antibody-coated plate and incubate. d. Wash the plate and add a detection antibody. e. Add a substrate and measure the absorbance or fluorescence.
-
Data Analysis: Normalize the p-Akt signal to the total protein concentration and determine the IC50 value for the inhibition of p-Akt.
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a mouse model. This compound has shown a potent suppression efficacy profile against the MCF7.1 breast cancer xenograft model.[1]
Methodology:
-
Tumor Implantation: a. Implant human cancer cells (e.g., MCF7.1) subcutaneously into immunocompromised mice.[3] b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[4]
-
Drug Administration and Monitoring: a. Randomize the mice into vehicle control and this compound treatment groups. b. Administer this compound orally at a specified dose and schedule. c. Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: a. At the end of the study, collect tumor tissue at various time points after the final dose. b. Analyze the tumor lysates for levels of p-Akt and other pathway biomarkers by Western blot or ELISA to confirm target engagement.
-
Efficacy Evaluation: a. Compare the tumor growth inhibition in the this compound-treated group to the vehicle control group.
Conclusion
This compound is a highly potent and selective pan-PI3K inhibitor that effectively downregulates the PI3K/Akt/mTOR signaling pathway. Its robust anti-proliferative and anti-tumor activities in preclinical models highlight its potential as a therapeutic agent for cancers with a dysregulated PI3K pathway. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other PI3K inhibitors.
References
GNE-490: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-490 is a potent and selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] As a member of the (thienopyrimidin-2-yl)aminopyrimidine chemical class, it demonstrates significant promise in the preclinical setting, particularly in cancers with a deregulated PI3K pathway.[2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound exerts its primary effect by inhibiting the catalytic activity of the Class I PI3K isoforms (α, β, δ, and γ). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated through various mechanisms such as mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.
By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent deactivation of Akt leads to the modulation of numerous downstream targets, culminating in anti-proliferative and pro-apoptotic effects.
Quantitative Data
Biochemical Potency
This compound is a potent inhibitor of all four Class I PI3K isoforms, with a significantly lower affinity for the mammalian target of rapamycin (mTOR).[1][2]
| Target | IC50 (nM) |
| PI3Kα | 3.5[1][2] |
| PI3Kβ | 25[1][2] |
| PI3Kδ | 5.2[1][2] |
| PI3Kγ | 15[1][2] |
| mTOR | 750[1][2] |
Table 1: In vitro biochemical inhibitory potency of this compound against Class I PI3K isoforms and mTOR.
Cellular Activity
The inhibitory effect of this compound on the PI3K pathway has been demonstrated in cellular assays, leading to the suppression of cancer cell growth.
| Cell Line | Cancer Type | Key Mutation | IC50 (µM) |
| MCF7.1 | Breast Cancer | PIK3CA | Data not available |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in a preclinical xenograft model of breast cancer.[2]
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| MCF7.1 Xenograft | Breast Cancer | This compound | Potent suppression reported, specific percentage not detailed in public sources.[2] |
Table 3: In vivo efficacy of this compound in a breast cancer xenograft model.
Signaling Pathway Diagrams
Caption: this compound inhibits PI3K, blocking the downstream Akt/mTOR signaling pathway.
Experimental Protocols
PI3K Enzyme Activity Assay (Adapta™ Universal Kinase Assay)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
-
PIP2 substrate
-
ATP
-
This compound
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the PI3K enzyme, the lipid substrate PIP2, and the test compound (this compound) or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, an EU-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer.
-
Incubate for 15 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a TR-FRET enabled plate reader. The signal is inversely proportional to the amount of ADP produced.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for Phospho-Akt (Ser473)
This protocol details the detection of phosphorylated Akt, a key downstream marker of PI3K activity, in cancer cells treated with this compound.
Materials:
-
MCF7.1 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture MCF7.1 cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 2 hours).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Akt antibody to confirm equal protein loading.
MCF7.1 Xenograft Model
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.
Materials:
-
Female athymic nude mice
-
MCF7.1 cells
-
Matrigel
-
Estrogen pellets (as MCF7.1 cells are estrogen-dependent)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
One week prior to cell implantation, surgically implant a slow-release estrogen pellet subcutaneously into each mouse.
-
On the day of implantation, harvest MCF7.1 cells and resuspend them in a 1:1 mixture of media and Matrigel.
-
Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once or twice daily, for the duration of the study.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
Logical Workflow Diagram
Caption: A typical workflow for the preclinical and clinical development of a PI3K inhibitor like this compound.
Conclusion
This compound is a potent pan-PI3K inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway. Its high selectivity over mTOR and demonstrated in vivo efficacy in a PI3K-mutant breast cancer model underscore its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and related signaling pathways. Further investigation into the clinical development of this compound is warranted to fully elucidate its therapeutic potential.
References
GNE-490: A Technical Overview of its Role in Apoptosis and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract: GNE-490 is a potent, orally available pan-Phosphoinositide 3-kinase (PI3K) inhibitor with demonstrated efficacy in preclinical cancer models.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-tumor effects, specifically focusing on its roles in inducing apoptosis and mediating cell cycle arrest. By targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cellular growth and survival that is frequently dysregulated in cancer, this compound disrupts key cellular processes, leading to programmed cell death and inhibition of proliferation.[2][3] This document details the signaling cascades involved, summarizes key quantitative data, provides protocols for relevant experimental assays, and visualizes complex pathways and workflows to support further research and development.
Introduction: The PI3K/Akt/mTOR Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a fundamental intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[3] In normal physiology, the pathway is tightly regulated. However, in a vast number of human cancers, components of this pathway are constitutively activated through genetic mutations (e.g., PIK3CA mutations, PTEN loss), rendering it an attractive target for therapeutic intervention.[2] Activation of this pathway promotes cell survival by inhibiting apoptotic machinery and drives cell cycle progression, contributing directly to tumor growth and resistance to therapy.[4]
This compound: Mechanism of Action
This compound is a (thienopyrimidin-2-yl)aminopyrimidine compound that functions as a potent pan-PI3K inhibitor, targeting the four class I PI3K isoforms (α, β, δ, γ).[1] Its primary mechanism involves blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. While this compound is a potent pan-PI3K inhibitor, it displays over 200-fold selectivity for PI3K isoforms compared to mTOR.[1][5]
Quantitative Data: Inhibitory Profile of this compound
The potency of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized below.
| Target Kinase | IC50 (nM) |
| PI3Kα | 3.5 |
| PI3Kβ | 25 |
| PI3Kδ | 5.2 |
| PI3Kγ | 15 |
| mTOR | 750 |
| Data sourced from MedchemExpress and TargetMol.[1][5] |
This compound and the Induction of Apoptosis
The PI3K/Akt pathway is a central node for cell survival signaling. Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and the Forkhead box O (FOXO) family of transcription factors. By inhibiting PI3K, this compound prevents Akt activation, which in turn relieves the inhibition on these pro-apoptotic factors. This disruption of survival signals tips the cellular balance towards programmed cell death.[2][6] The inhibition of the pathway ultimately leads to the activation of the caspase cascade, the central executioners of apoptosis.[6]
Caption: this compound inhibits PI3K, leading to apoptosis.
This compound and Cell Cycle Arrest
Progression through the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[4] The PI3K/Akt/mTOR pathway promotes cell cycle progression, particularly the transition from G1 to S phase, by upregulating the expression of key proteins like Cyclin D1.[4][7] Inhibition of this pathway by this compound is expected to decrease Cyclin D1 levels. This leads to the de-repression of CDK inhibitors (CKIs) such as p21 and p27, which bind to and inactivate CDK/cyclin complexes.[4] The result is a halt in cell cycle progression, typically at the G0/G1 checkpoint, preventing cellular proliferation.[7]
Caption: this compound inhibits the PI3K pathway to induce G1 cell cycle arrest.
Key Experimental Methodologies
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the PI3K/Akt pathway (e.g., p-Akt, Akt, Cyclin D1) and apoptosis markers (e.g., cleaved Caspase-3) following treatment with this compound.[8][9]
Protocol:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[10] Determine protein concentration using a BCA assay.[11]
-
Sample Loading: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples and a molecular weight marker onto an SDS-PAGE gel.[12]
-
Gel Electrophoresis: Separate proteins by size by running the gel at 100-150V for 1-2 hours.[12]
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
Caption: Standard workflow for Western Blot analysis.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with DNA staining agents like Propidium Iodide (PI) allows for the quantitative analysis of cell distribution across different phases of the cell cycle (G0/G1, S, G2/M), revealing drug-induced arrest.[7]
Protocol:
-
Cell Preparation: Harvest ~1x10^6 treated and untreated cells.
-
Fixation: Wash cells with ice-cold PBS, then fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Incubate in the dark for 30 minutes. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using flow cytometry.
Flow Cytometry for Apoptosis Detection
This method uses dual staining with Annexin V and a viability dye like PI to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.[15]
Protocol:
-
Cell Preparation: Harvest ~5x10^5 treated and untreated cells.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Gate the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Conclusion
This compound is a potent pan-PI3K inhibitor that effectively targets the aberrant PI3K/Akt/mTOR signaling pathway common in many cancers. Its mechanism of action directly counteracts two key hallmarks of cancer: resisting cell death and sustaining proliferative signaling. By preventing the activation of Akt, this compound promotes apoptosis through the disinhibition of pro-apoptotic factors and induces cell cycle arrest, primarily at the G1/S transition, by modulating the expression of critical cell cycle regulators. The experimental frameworks provided herein offer robust methods for further elucidating and confirming the cellular impacts of this compound and similar targeted therapies in preclinical and translational research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | PI3K | TargetMol [targetmol.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. google.com [google.com]
- 11. origene.com [origene.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of apoptotic cell death using proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-490: A Comprehensive Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GNE-490, a potent pan-PI3K inhibitor. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of oncology, signal transduction, and drug discovery.
Biochemical Selectivity Profile
This compound is a potent inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) with significant selectivity over the mechanistic target of rapamycin (mTOR). The inhibitory activity of this compound against PI3K isoforms and mTOR has been determined through biochemical assays.
Table 1: this compound Biochemical IC50 Values against Class I PI3Ks and mTOR
| Target | IC50 (nM) |
| PI3Kα | 3.5[1][2][3][4][5][6] |
| PI3Kβ | 25[1][2][3][4][5][6] |
| PI3Kδ | 5.2[1][2][3][4][5][6] |
| PI3Kγ | 15[1][2][3][4][5][6] |
| mTOR | 750[1][3][5] |
The data demonstrates that this compound is a pan-PI3K inhibitor, with the highest potency against PI3Kα. Notably, this compound exhibits over 200-fold selectivity for the PI3K isoforms over mTOR, making it a valuable tool for dissecting the distinct roles of these signaling proteins.[1][2][3][4][5]
Experimental Protocols
PI3K and mTOR Kinase Assays
The inhibitory activity of this compound against PI3K and mTOR is typically determined using in vitro kinase assays. While the specific protocols for this compound are detailed in its primary publication, a general methodology for such assays is as follows:
Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, and the IC50 value is calculated as the concentration of inhibitor required to reduce the kinase activity by 50%.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) and mTOR kinase are used. The lipid substrate, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer. For mTOR, a protein substrate such as PHAS-1/4E-BP1 is used.
-
Reaction Mixture: The kinase, substrate, and ATP are combined in a reaction buffer. For PI3K assays, this typically includes MgCl2 and DTT.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature for a specified period, typically 15-60 minutes, to allow for phosphorylation.
-
Detection: The amount of phosphorylated product is quantified. For PI3K assays, this is often done by detecting the production of ADP using a coupled-enzyme system that generates a fluorescent or luminescent signal, or by using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the lipid substrate. For mTOR, the phosphorylation of the protein substrate can be detected using a specific antibody in an ELISA or Western blot format.
-
Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assays for PI3K Pathway Inhibition
Cellular assays are crucial to confirm that the biochemical activity of an inhibitor translates to the inhibition of the signaling pathway within a cellular context. A common method is to measure the phosphorylation of downstream effectors of the PI3K pathway, such as Akt.
Principle: Activation of the PI3K pathway leads to the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308). A potent PI3K inhibitor will block this phosphorylation in a dose-dependent manner.
General Protocol (Western Blotting):
-
Cell Culture and Treatment: A suitable cancer cell line with an active PI3K pathway (e.g., MCF7.1) is cultured. The cells are treated with various concentrations of this compound for a specific duration.
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities for p-Akt are normalized to the total Akt levels to determine the extent of pathway inhibition.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound has been demonstrated in a breast cancer xenograft model.
Principle: This study assesses the ability of this compound to inhibit tumor growth in a living organism.
General Protocol:
-
Cell Line: MCF7.1 human breast cancer cells are used.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: MCF7.1 cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Analysis: The tumor growth in the this compound-treated group is compared to the control group to determine the efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for evaluating a PI3K inhibitor.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of a PI3K inhibitor like this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS:1033739-92-2 Probechem Biochemicals [probechem.com]
- 5. This compound | PI3K | TargetMol [targetmol.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
GNE-490: A Technical Guide to In Vitro Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-490 is a potent, orally available pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] As a member of the (thienopyrimidin-2-yl)aminopyrimidine chemical class, this compound demonstrates significant potential in oncology research by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, effects on cellular signaling, and methodologies for its preclinical evaluation.
Core Data Presentation
The inhibitory activity of this compound against Class I PI3K isoforms and the mammalian target of rapamycin (mTOR) has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, showcasing the compound's potency and selectivity.
| Target | IC50 (nM) |
| PI3Kα | 3.5 |
| PI3Kβ | 25 |
| PI3Kδ | 5.2 |
| PI3Kγ | 15 |
| mTOR | 750 |
Data sourced from multiple suppliers and publications.[1][2][3][5] this compound exhibits over 200-fold selectivity for the PI3K isoforms over mTOR.[1][5]
Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism. The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the point of inhibition by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are representative of standard assays used to evaluate pan-PI3K inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Dilute purified recombinant PI3K isoforms (α, β, δ, γ) and mTOR in the appropriate kinase assay buffer.
-
Prepare a solution of ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/PIP2 mixture.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding a stop solution containing EDTA.
-
-
Detection and Analysis:
-
Quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Read the luminescence signal using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based PI3K Pathway Inhibition Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation status of downstream effectors.
Workflow:
Caption: Workflow for a Western blot-based pathway inhibition assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF7, which has a PIK3CA mutation) in appropriate media.
-
Seed the cells in multi-well plates and allow them to attach.
-
Serum-starve the cells for several hours to reduce basal PI3K pathway activity.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 2 hours).
-
Stimulate the PI3K pathway with a growth factor like insulin-like growth factor 1 (IGF-1) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, and other downstream targets like phosphorylated S6 ribosomal protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
-
Conclusion
This compound is a potent pan-PI3K inhibitor with a well-defined in vitro profile. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in various cancer models. The methodologies described can be adapted to specific research needs to explore the compound's mechanism of action and efficacy in greater detail.
References
Methodological & Application
Application Notes and Protocols for GNE-490 in a Xenograft Mouse Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GNE-490 is a potent and selective, orally bioavailable pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) with demonstrated efficacy in preclinical cancer models. As a (thienopyrimidin-2-yl)aminopyrimidine derivative, this compound exhibits significant selectivity for PI3K isoforms over the mammalian target of rapamycin (mTOR).[1] These application notes provide a detailed protocol for the use of this compound in a xenograft mouse model, specifically focusing on a breast cancer model, to evaluate its in vivo anti-tumor activity.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K, targeting all four Class I isoforms (α, β, δ, and γ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers. By inhibiting PI3K, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to the downstream inhibition of Akt phosphorylation and the subsequent suppression of tumor cell growth and survival.
PI3K Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K enzyme, blocking the downstream Akt/mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against PI3K isoforms and its selectivity over mTOR.
| Target | IC50 (nM) |
| PI3Kα | 3.5[1][2] |
| PI3Kβ | 25[1][2] |
| PI3Kδ | 5.2[1][2] |
| PI3Kγ | 15[1][2] |
| mTOR | 750[1][2] |
Experimental Protocols
Breast Cancer Xenograft Model (MCF7.1)
This protocol describes the establishment of a subcutaneous xenograft model using the MCF7.1 human breast cancer cell line and subsequent treatment with this compound.
Materials:
-
This compound
-
MCF7.1 human breast cancer cell line
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Calipers
-
Syringes and needles (27-30 gauge)
Experimental Workflow:
Caption: Workflow for the in vivo evaluation of this compound in a xenograft mouse model.
Detailed Methodology:
-
Cell Culture:
-
Culture MCF7.1 cells in appropriate media until they reach 80-90% confluency.
-
Passage cells regularly to maintain them in the exponential growth phase.
-
-
Cell Preparation for Implantation:
-
On the day of implantation, harvest cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL.
-
Keep the cell suspension on ice until implantation.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (l) and width (w) of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (w^2 x l) / 2.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration. A typical dose for a pan-PI3K inhibitor is in the range of 50-100 mg/kg.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily. The volume of administration should be approximately 10 µL/g of body weight.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight twice weekly for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Determine the percent tumor growth inhibition (% TGI) using the following formula: % TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Expected Results
Treatment with this compound is expected to result in a dose-dependent inhibition of tumor growth in the MCF7.1 xenograft model. A significant reduction in tumor volume and weight should be observed in the this compound-treated group compared to the vehicle-treated control group.
Troubleshooting
-
No tumor growth: Ensure the viability of the injected cells and the proper mixing with Matrigel®. Check the health status of the mice.
-
High variability in tumor size: Increase the number of mice per group to improve statistical power. Ensure consistent injection technique.
-
Toxicity (e.g., weight loss): If significant weight loss is observed in the treated group, consider reducing the dose of this compound.
Conclusion
This protocol provides a comprehensive guide for evaluating the in vivo efficacy of the pan-PI3K inhibitor this compound in a breast cancer xenograft model. Adherence to these guidelines will enable researchers to obtain robust and reproducible data on the anti-tumor activity of this compound.
References
Application Notes and Protocols for Western Blot Analysis Following GNE-490 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing Western blot analysis to investigate the cellular effects of GNE-490, a potent pan-PI3K inhibitor. This compound exhibits significant inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ), making it a valuable tool for studying the PI3K/Akt signaling pathway.[1] These application notes include a comprehensive experimental protocol, guidelines for data presentation and analysis, and visual representations of the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is a small molecule inhibitor that potently targets all four isoforms of Class I phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2] this compound offers a high degree of selectivity for PI3K over the mechanistic target of rapamycin (mTOR), allowing for a more focused investigation of PI3K-dependent signaling events.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50) against the different PI3K isoforms. The following table summarizes the reported IC50 values for this compound.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 3.5 |
| PI3Kβ | 25 |
| PI3Kδ | 5.2 |
| PI3Kγ | 15 |
| mTOR | 750 |
Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR. Data compiled from publicly available sources.[1]
To assess the on-target effect of this compound in a cellular context, a dose-response experiment followed by Western blot analysis is recommended. The table below provides a template for presenting quantitative data from such an experiment, showing the expected decrease in the phosphorylation of key downstream targets.
| This compound Conc. (nM) | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-S6K (Thr389) / Total S6K (Relative Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | Expected Decrease | Expected Decrease |
| 10 | Expected Decrease | Expected Decrease |
| 100 | Expected Decrease | Expected Decrease |
| 1000 | Expected Decrease | Expected Decrease |
Table 2: Template for presenting quantitative Western blot data showing the dose-dependent effect of this compound on the phosphorylation of Akt and S6K. Relative intensity is normalized to the vehicle-treated control.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to your research question. The MCF7 breast cancer cell line is a commonly used model for studying PI3K pathway inhibitors.[1] Other cell lines such as T-ALL cell lines (e.g., Loucy, ALL-SIL) have also been used to study the effects of pan-PI3K inhibitors.[3]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for your dose-response experiment (e.g., 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).
-
Treatment: Once cells have reached the desired confluency, replace the medium with the this compound-containing medium or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 2, 6, 24 hours) can be performed to determine the optimal treatment duration. For an initial experiment, a 6-hour incubation is a reasonable starting point.[3]
Western Blot Protocol
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PI3K, blocking the Akt/mTOR pathway and impacting p53 signaling.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with GNE-490
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-490 is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating significant selectivity over the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. As a pan-PI3K inhibitor, this compound targets all four Class I PI3K isoforms (α, β, δ, and γ), making it a valuable tool for investigating the role of this pathway in cancer biology and a potential therapeutic agent.[1][2]
These application notes provide a comprehensive guide for researchers utilizing this compound in cell viability assays. The included protocols and data presentation formats are designed to ensure robust and reproducible results for the evaluation of this compound's cytotoxic and cytostatic effects on cancer cell lines.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of PI3K, which in turn blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the activation of downstream effectors such as AKT and mTOR, ultimately leading to the inhibition of cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables are templates for summarizing the quantitative data from cell viability assays with this compound. Due to the limited availability of specific dose-response data for this compound in the public domain, the values presented below are illustrative and based on typical results for potent pan-PI3K inhibitors. Researchers should replace this with their own experimental data.
Table 1: IC50 Values of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 3.5[1][2] |
| PI3Kβ | 25[1][2] |
| PI3Kδ | 5.2[1][2] |
| PI3Kγ | 15[1][2] |
| mTOR | 750[1][2] |
Table 2: Effect of this compound on the Viability of Various Cancer Cell Lines (Illustrative Data)
| Cell Line | Tissue of Origin | This compound Concentration (µM) | Incubation Time (h) | Percent Cell Viability (%) |
| MCF-7 | Breast Adenocarcinoma | 0 (Control) | 72 | 100 |
| 0.01 | 72 | 85 | ||
| 0.1 | 72 | 60 | ||
| 1 | 72 | 35 | ||
| 10 | 72 | 15 | ||
| PC-3 | Prostate Adenocarcinoma | 0 (Control) | 72 | 100 |
| 0.01 | 72 | 90 | ||
| 0.1 | 72 | 70 | ||
| 1 | 72 | 45 | ||
| 10 | 72 | 20 | ||
| U-87 MG | Glioblastoma | 0 (Control) | 72 | 100 |
| 0.01 | 72 | 88 | ||
| 0.1 | 72 | 65 | ||
| 1 | 72 | 40 | ||
| 10 | 72 | 18 |
Table 3: IC50 Values of this compound in Cancer Cell Lines (Illustrative Data)
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 0.25 |
| PC-3 | Prostate Adenocarcinoma | 0.50 |
| U-87 MG | Glioblastoma | 0.40 |
Experimental Protocols
Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for the use of this compound to determine its effect on the viability of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, PC-3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Workflow:
Caption: Experimental workflow for the this compound cell viability assay.
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. d. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. b. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only) for background subtraction. c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells. d. Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
CellTiter-Glo® Assay: a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on a plate shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average luminescence of the no-cell control wells from all other wells. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the PI3K signaling pathway in cancer. The provided protocols and data presentation guidelines offer a standardized approach to assessing the impact of this compound on cell viability. Adherence to these detailed methods will facilitate the generation of high-quality, reproducible data, contributing to a better understanding of the therapeutic potential of pan-PI3K inhibition.
References
- 1. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-490 Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-490 is a potent and selective, orally available pan-PI3K (Phosphoinositide 3-kinase) inhibitor. It demonstrates significant efficacy in preclinical cancer models, particularly those with a deregulated PI3K pathway. These application notes provide detailed protocols for the administration of this compound in rodent xenograft studies, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.
Mechanism of Action: The PI3K/AKT/mTOR Pathway
This compound exerts its anti-tumor effects by inhibiting the PI3K signaling pathway, a critical cascade that regulates cell proliferation, survival, and growth. In many cancers, this pathway is constitutively activated through mutations in genes such as PIK3CA. This compound acts as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ), thereby blocking the downstream signaling to AKT and mTOR. This inhibition ultimately leads to decreased cancer cell proliferation and survival.[1][2][3][4]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency, pharmacokinetic parameters, and in vivo efficacy of this compound in preclinical models.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| PI3Kα | 3.5 |
| PI3Kβ | 25 |
| PI3Kδ | 5.2 |
| PI3Kγ | 15 |
| mTOR | 750 |
Data sourced from MedchemExpress and TargetMol.[4]
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 50 | 2200 | 2 | 11000 | 44 |
| Rat | 10 | 1100 | 4 | 11000 | 79 |
Data extracted from Sutherlin et al., J Med Chem, 2010.[2]
Table 3: In Vivo Efficacy of this compound in a MCF7.1 Breast Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | 50 mg/kg, oral, once daily | Potent suppression |
Efficacy data mentioned in MedchemExpress, referencing the study by Sutherlin et al.[2]
Experimental Protocols
In Vivo Efficacy Study in a Breast Cancer Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor activity in a subcutaneous xenograft model using the PIK3CA-mutant MCF7.1 human breast cancer cell line.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
MCF7.1 human breast cancer cells
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
Procedure:
-
Cell Culture: Culture MCF7.1 cells in appropriate media until they reach the desired confluence for implantation.
-
Tumor Cell Implantation:
-
Harvest and resuspend MCF7.1 cells in a sterile solution (e.g., PBS or media). A mixture with Matrigel may enhance tumor take-rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers regularly.
-
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound orally via gavage at a dose of 50 mg/kg, once daily. The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability and other PK parameters of this compound.
Materials:
-
This compound
-
Formulation vehicle (e.g., 0.5% methylcellulose in water for oral administration; a solubilizing agent for intravenous administration)
-
Male mice or rats
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Dosing:
-
Oral (PO) Group: Administer this compound by oral gavage at the desired dose (e.g., 50 mg/kg in mice or 10 mg/kg in rats).
-
Intravenous (IV) Group: Administer a solution of this compound intravenously to a separate group of animals to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to separate plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Plot plasma concentration versus time curves.
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.
-
Calculate oral bioavailability by comparing the AUC from the oral and IV groups.
-
Conclusion
This compound is a promising pan-PI3K inhibitor with demonstrated in vivo activity. The protocols provided here offer a framework for conducting preclinical studies to further evaluate its therapeutic potential. Adherence to established animal welfare guidelines and rigorous experimental design are essential for obtaining reliable and reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | PI3K | TargetMol [targetmol.com]
GNE-490: A Potent Pan-PI3K Inhibitor for Investigating Cellular Signaling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-490 is a potent and selective pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating significant efficacy in preclinical models.[1][2][3] As a key regulator of cell growth, proliferation, survival, and metabolism, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various diseases, most notably in cancer. The ability of this compound to broadly inhibit PI3K isoforms makes it a valuable tool for investigating the roles of this critical signaling cascade in both normal physiology and pathological conditions. This document provides a detailed overview of this compound, its mechanism of action, and a comprehensive protocol for its application in immunofluorescence staining to assess its impact on downstream signaling events.
Mechanism of Action
This compound is a (thienopyrimidin-2-yl)aminopyrimidine compound that competitively inhibits the ATP-binding site of the p110 catalytic subunit of PI3K isoforms.[1][2][3] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent deactivation of the Akt/mTOR signaling cascade can induce cell cycle arrest, apoptosis, and inhibit cell proliferation in susceptible cell lines.
Data Presentation
The inhibitory activity of this compound against Class I PI3K isoforms and its selectivity over the mammalian target of rapamycin (mTOR) are summarized in the table below. This data highlights the compound's potency and pan-inhibitory profile.
| Target | IC50 (nM) |
| PI3Kα | 3.5[1][2][3] |
| PI3Kβ | 25[1][2][3] |
| PI3Kδ | 5.2[1][2][3] |
| PI3Kγ | 15[1][2][3] |
| mTOR | 750[1][2][3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that this compound effectively inhibits. A simplified diagram of this pathway is presented below, illustrating the key components and the point of inhibition by this compound.
References
Troubleshooting & Optimization
GNE-490 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be experiencing inconsistent results during their experiments with GNE-490, a potent pan-PI3K inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a (thienopyrimidin-2-yl)aminopyrimidine that acts as a potent pan-PI3K (Phosphoinositide 3-kinase) inhibitor.[1][2] It inhibits the activity of all Class I PI3K isoforms (α, β, δ, and γ), which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making PI3K a significant target for anti-cancer therapies.[3][4]
Q2: What are the reported IC50 values for this compound against different PI3K isoforms?
The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its potency against the different Class I PI3K isoforms. A summary of these values is provided in the table below.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 3.5 |
| PI3Kβ | 25 |
| PI3Kδ | 5.2 |
| PI3Kγ | 15 |
| Data sourced from MedchemExpress and TargetMol.[1][2] |
Q3: How selective is this compound for PI3K over mTOR?
This compound exhibits significant selectivity for PI3K over the mammalian target of rapamycin (mTOR), another key kinase in the same signaling pathway. The IC50 for mTOR is reported to be 750 nM, which is over 200-fold higher than its IC50 for PI3Kα.[1][2]
Q4: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO.[2] For stock solutions, it is recommended to aliquot the dissolved compound to prevent repeated freeze-thaw cycles, which can lead to inactivation.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, ranging from experimental setup to cellular context. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Higher than expected IC50 values or lack of inhibitory effect.
Possible Causes:
-
Incorrect ATP Concentration in Kinase Assays: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration used in the assay.[5]
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Cellular Resistance Mechanisms: The specific cell line being used may have intrinsic or acquired resistance to PI3K inhibitors.[6]
-
High Cell Density in Viability Assays: An excessive number of cells can lead to an underestimation of the inhibitor's effect in assays like the MTT assay.
Troubleshooting Steps:
-
Optimize ATP Concentration: For in vitro kinase assays, determine the Km of ATP for your specific kinase and use an ATP concentration at or near the Km value. This will provide a more accurate assessment of the inhibitor's potency.[5]
-
Verify Compound Integrity: Use a fresh aliquot of this compound that has been properly stored. If possible, verify the compound's purity and concentration.
-
Cell Line Characterization: Ensure the cell line used has a functional PI3K pathway and is sensitive to its inhibition. Consider using a positive control compound with a known effect in your cell line.
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number for your viability assay, ensuring a linear relationship between cell number and signal.
Issue 2: High variability between experimental replicates.
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates is a common source of variability.
-
Edge Effects in Plates: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Reagent Preparation and Handling: Inconsistent pipetting or incomplete mixing of reagents can introduce significant errors.
-
Assay-Specific Artifacts: Assays like the MTT assay can be affected by factors such as phenol red in the media and the solubilization of formazan crystals.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding technique. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Improve Reagent Handling: Use calibrated pipettes and ensure all reagents are thoroughly mixed before use.
-
Optimize Assay Conditions: For MTT assays, use serum-free media during the MTT incubation step and ensure complete solubilization of the formazan crystals. Consider using a reference wavelength to correct for background absorbance.
Issue 3: Unexpected off-target effects or cellular responses.
Possible Causes:
-
Redundancy in Signaling Pathways: Inhibition of one PI3K isoform may be compensated for by the activity of other isoforms or parallel signaling pathways.[7]
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the activation of feedback loops, such as the reactivation of AKT when mTORC1 is inhibited alone.[8][9]
-
Context-Dependent Cellular Responses: The effect of PI3K inhibition can vary significantly between different cell types and under different growth conditions.
Troubleshooting Steps:
-
Comprehensive Pathway Analysis: Use techniques like Western blotting to analyze the phosphorylation status of key downstream effectors of the PI3K pathway (e.g., AKT, S6K, 4E-BP1) to confirm pathway inhibition and assess for feedback activation.
-
Use of Multiple Cell Lines: Test the effect of this compound in a panel of cell lines with different genetic backgrounds to understand the context-dependency of its effects.
-
Consider Combination Therapies: In cases of pathway redundancy or feedback activation, combining this compound with inhibitors of other signaling pathways may be necessary to achieve the desired biological effect.[8]
Experimental Protocols
Standard In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the purified kinase in a suitable buffer.
-
Prepare a stock solution of the substrate (e.g., a specific peptide or protein) in the kinase buffer.
-
Prepare a stock solution of ATP in water.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control) to the kinase buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the phosphorylated product using a suitable method, such as a phosphospecific antibody-based assay (e.g., ELISA, TR-FRET) or a luminescence-based ATP detection assay that measures ATP consumption.
-
MTT Cell Viability Assay Protocol
This protocol outlines the steps for determining the effect of this compound on cell viability.[10]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on PI3K.
Experimental Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting inconsistent experimental results with this compound.
Logical Relationships of Inconsistent Results
Caption: Potential sources of experimental variability when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3K | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing GNE-490 Dosage for In Vivo Studies
Welcome to the technical support center for GNE-490. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound, a potent pan-PI3K inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally available pan-PI3K (Phosphoinositide 3-kinase) inhibitor.[1] It targets all four isoforms of Class I PI3K (α, β, δ, γ), which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is hyperactivated, making it a prime target for cancer therapy.[2] this compound exhibits over 200-fold selectivity for PI3K over mTOR (mammalian target of rapamycin), allowing for the specific investigation of PI3K-driven effects.[1]
Q2: What is a typical starting dose for this compound in a mouse xenograft model?
A2: Based on preclinical studies with pan-PI3K inhibitors and data from related compounds, a common starting point for in vivo efficacy studies in mice is in the range of 25-100 mg/kg, administered orally once or twice daily. The optimal dose will depend on the specific tumor model, the endpoint being measured, and the formulation used. It is crucial to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should I formulate this compound for oral administration in mice?
A3: this compound, like many kinase inhibitors, is likely to have low aqueous solubility. A common formulation for oral gavage in mice for poorly soluble compounds is a suspension in a vehicle such as 0.5% methylcellulose or a solution in a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The exact formulation should be optimized to ensure stability and bioavailability. It is recommended to start with a simple, well-tolerated vehicle and move to more complex formulations if solubility or exposure issues arise.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: In vivo efficacy can be monitored through several methods. The most common is the measurement of tumor volume over time using calipers. For some models, bioluminescence or fluorescence imaging can be used for non-invasive monitoring of tumor growth. At the end of the study, tumors can be excised and weighed. Additionally, pharmacodynamic (PD) biomarkers should be assessed in tumor tissue to confirm target engagement. For this compound, this would involve measuring the phosphorylation status of downstream effectors of PI3K, such as Akt (p-Akt).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant tumor growth inhibition | 1. Suboptimal dosage. 2. Poor bioavailability of the compound. 3. The tumor model is not dependent on the PI3K pathway. 4. Rapid development of resistance. | 1. Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal efficacious dose. 2. Conduct pharmacokinetic (PK) analysis to assess drug exposure. If exposure is low, consider reformulating the compound (e.g., using a different vehicle, reducing particle size). 3. Confirm PI3K pathway activation in your cell line/tumor model (e.g., by checking for PIK3CA mutations or PTEN loss). 4. Analyze tumors from treated animals for changes in the signaling pathway that might indicate resistance mechanisms. |
| High toxicity or animal weight loss | 1. The administered dose is too high. 2. Off-target effects of the inhibitor. 3. Issues with the formulation vehicle. | 1. Reduce the dose or the frequency of administration. 2. While this compound is selective, off-target effects are always a possibility. Monitor for specific toxicities and consider if they align with known off-targets of PI3K inhibitors. 3. Run a control group with the vehicle alone to ensure it is well-tolerated. |
| Inconsistent tumor growth within groups | 1. Variability in tumor cell implantation. 2. Health status of the animals. 3. Inconsistent drug administration. | 1. Ensure a consistent number of viable cells are injected at the same site for all animals. Using a basement membrane extract (e.g., Matrigel) can improve tumor take rates and uniformity. 2. Use age- and weight-matched animals from a reputable supplier. Monitor animal health closely throughout the study. 3. Ensure all personnel are properly trained in the administration technique (e.g., oral gavage) to minimize variability. |
| No change in p-Akt levels in the tumor | 1. Insufficient drug concentration at the tumor site. 2. Timing of tissue collection is not optimal. 3. Technical issues with the p-Akt assay. | 1. Perform a PK/PD study to correlate drug exposure with target modulation. You may need to increase the dose to achieve sufficient target inhibition. 2. Collect tumors at different time points after the last dose to capture the window of maximal target inhibition. 3. Ensure your Western blot or IHC protocol for p-Akt is optimized and validated. Include appropriate positive and negative controls. |
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo pharmacokinetic data for this compound and related compounds. This information is critical for designing and interpreting in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PI3Kα | 3.5 |
| PI3Kβ | 25 |
| PI3Kδ | 5.2 |
| PI3Kγ | 15 |
| mTOR | 750 |
| Data from MedchemExpress and TargetMol.[1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Oral Dosing)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| GDC-0941 (related compound) | 100 | 4150 | 32100 | 58 |
| Pharmacokinetic data for this compound is not readily available in the public domain. Data for the structurally related compound GDC-0941 is provided for reference. |
Experimental Protocols
Protocol 1: MCF7.1 Xenograft Model for Efficacy Studies
This protocol is a general guideline based on standard practices for MCF-7 xenograft models and the information available for this compound.
-
Cell Culture: Culture MCF7.1 cells in appropriate media supplemented with 10% FBS and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use female athymic nude or SCID mice, 6-8 weeks old.
-
Estrogen Supplementation: MCF-7 tumors are estrogen-dependent. Implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal scapular region of each mouse one week prior to tumor cell implantation.
-
Tumor Cell Implantation:
-
Resuspend MCF7.1 cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 108 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 107 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Treatment Initiation: When tumors reach an average volume of 150-250 mm3, randomize the animals into treatment and control groups.
-
This compound Administration:
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound via oral gavage at the desired dose (e.g., starting at 25 mg/kg) and schedule (e.g., once daily). The control group should receive the vehicle only.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis:
-
Homogenize a portion of the tumor tissue to prepare protein lysates.
-
Perform Western blotting to analyze the levels of p-Akt (Ser473) and total Akt to confirm target engagement.
-
Protocol 2: Formulation of this compound for Oral Gavage
This protocol provides a starting point for formulating a poorly soluble compound like this compound.
-
Vehicle Preparation (Example: 0.5% Methylcellulose in Water):
-
Heat sterile water to 60-70°C.
-
Slowly add 0.5 g of methylcellulose to 100 mL of the heated water while stirring vigorously to prevent clumping.
-
Continue stirring until the methylcellulose is fully dispersed.
-
Allow the solution to cool to room temperature and then store at 4°C.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the cold methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Prepare the suspension fresh daily or determine its stability if stored.
-
Visualizations
References
GNE-490 Technical Support Center: Troubleshooting Stock Solution Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of GNE-490 in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color. What does this indicate?
A change in the color of your this compound stock solution, which should be clear and colorless when freshly prepared in DMSO, may indicate degradation. This compound, a thienopyrimidine derivative, is susceptible to degradation pathways that can result in the formation of colored byproducts. The two primary suspected causes are photodegradation and oxidation. It is crucial to investigate the cause and prepare a fresh stock solution.
Q2: I'm observing reduced potency of my this compound in my assays. Could this be due to stock solution degradation?
Yes, a reduction in the expected biological activity of this compound is a strong indicator of degradation. The chemical structure of this compound is critical for its function as a pan-PI3K inhibitor.[1] Degradation alters this structure, leading to a loss of inhibitory activity. If you observe a diminished effect in your experiments, it is recommended to assess the quality of your stock solution and prepare a fresh batch.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3] this compound is soluble in DMSO, and this solvent is compatible with most cell-based assays at low final concentrations (typically <0.5%). It is critical to use a fresh, unopened bottle of anhydrous DMSO to minimize the presence of water, which can promote hydrolysis of the compound.
Q4: How should I store my this compound stock solutions to ensure stability?
To ensure the long-term stability of your this compound stock solutions, follow these storage guidelines:
-
Long-term storage: Store aliquots at -80°C for up to 6 months.[1]
-
Short-term storage: For frequent use, store aliquots at -20°C for up to 1 month.[1]
-
Protect from light: this compound is known to be light-sensitive.[1] Store stock solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light exposure.
-
Avoid freeze-thaw cycles: Prepare single-use aliquots to minimize repeated freezing and thawing, which can accelerate degradation.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound stock solution degradation.
Problem 1: Precipitation of this compound in Stock or Working Solutions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low-quality or wet DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | Discard the old DMSO and prepare the stock solution with the new solvent. |
| Exceeded solubility limit | Consult the supplier's datasheet for the solubility of this compound in DMSO.[3] | Do not exceed the recommended maximum concentration. If a higher concentration is needed, consider alternative solvents if compatible with your assay. |
| Precipitation upon dilution in aqueous buffer | The rapid change in solvent polarity can cause the compound to crash out of solution. | Perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding to the aqueous buffer. Ensure vigorous mixing upon final dilution. Consider the use of a small percentage of a non-ionic surfactant like Tween-20 in your final buffer, if your assay permits.[4] |
Problem 2: Suspected Degradation (Color Change, Reduced Activity)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Photodegradation | Review your handling procedures. Were the stock solutions exposed to ambient light for extended periods? | Always work with this compound solutions in a darkened environment or by wrapping vials and tubes in aluminum foil. Store all solutions protected from light.[1] |
| Oxidation | Consider the possibility of exposure to air and oxidizing agents. Was the vial properly sealed? Was the DMSO of high purity? | Use high-purity, anhydrous DMSO. After preparing the stock solution, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen. Avoid contamination with oxidizing agents.[5] |
| Hydrolysis | Was the DMSO used anhydrous? Was the stock solution exposed to humidity? | Use only anhydrous DMSO from a freshly opened bottle. Store aliquots in tightly sealed vials to prevent moisture absorption. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored microcentrifuge tubes or clear tubes and aluminum foil
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution.[3]
-
Once dissolved, immediately prepare single-use aliquots in amber-colored tubes or clear tubes wrapped in foil.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Protocol for a General Stability-Indicating HPLC Method
This protocol provides a general method for assessing the stability of this compound. It may require optimization for your specific equipment and degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
-
Detection:
-
UV detection at a wavelength determined by a UV scan of a fresh this compound solution (typically the wavelength of maximum absorbance).
-
-
Procedure:
-
Prepare a fresh standard solution of this compound in DMSO at a known concentration.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Subject aliquots of your this compound stock solution to stress conditions (e.g., light exposure, addition of a mild oxidizing agent like H₂O₂, or incubation at elevated temperature).
-
At various time points, inject the stressed samples into the HPLC.
-
Monitor for a decrease in the peak area of the intact this compound and the appearance of new peaks, which represent degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of the intact this compound in the stressed sample to that of the fresh, unstressed standard.
-
Visualizations
This compound Mechanism of Action in the PI3K Signaling Pathway
Caption: this compound inhibits the PI3K signaling pathway.
Experimental Workflow for Investigating this compound Degradation
Caption: Workflow for troubleshooting this compound degradation.
Logical Flow for Troubleshooting Stock Solution Precipitation
References
Technical Support Center: GNE-490 Preclinical Development
Disclaimer: This document provides guidance on minimizing potential toxicities of GNE-490 in animal models based on the known class effects of pan-PI3K inhibitors. As of the last update, specific in vivo toxicology data for this compound has not been extensively published in peer-reviewed literature. Therefore, the recommendations provided are extrapolated from data on other pan-PI3K inhibitors and general principles of preclinical toxicology. Researchers should always perform initial dose-finding and tolerability studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] It acts by blocking the ATP-binding site of the PI3K enzyme, thereby inhibiting the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the downstream inactivation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. This compound has shown efficacy in preclinical cancer models, such as the MCF7.1 breast cancer xenograft model.[1]
Q2: What are the expected on-target toxicities of this compound in animal models?
As a pan-PI3K inhibitor, this compound is expected to exhibit on-target toxicities related to the inhibition of the PI3K pathway in normal tissues. Based on the class effects of similar inhibitors, the most common dose-dependent toxicities are likely to include:
-
Hyperglycemia: Inhibition of PI3Kα can disrupt insulin signaling, leading to increased blood glucose levels.[5]
-
Diarrhea: This is a common toxicity associated with PI3K inhibitors, potentially due to effects on the gastrointestinal epithelium.
-
Rash: Dermatological toxicities are frequently observed with this class of drugs.
-
Fatigue and General Malaise: Animals may exhibit signs of reduced activity or other general indicators of poor health.
Q3: Are there any specific animal species that are more sensitive to PI3K inhibitor toxicity?
While specific data for this compound is unavailable, studies with other PI3K inhibitors have been conducted in various species, including mice and rats. The choice of species for toxicology studies should be based on factors such as the metabolic profile of the compound and the relevance of the animal model to the intended clinical application. It is crucial to conduct initial dose-range finding studies in the selected species to determine the maximum tolerated dose (MTD).
Troubleshooting Guides
Issue 1: Managing Hyperglycemia
My animals are developing high blood glucose levels after this compound administration. How can I manage this?
Hyperglycemia is an expected on-target effect of PI3K alpha inhibition.[6] Proactive monitoring and management are crucial to maintain animal welfare and the integrity of the study.
Monitoring Protocol:
-
Baseline Glucose: Measure baseline blood glucose levels from tail vein or saphenous vein blood using a standard glucometer before initiating this compound treatment.
-
Regular Monitoring: Monitor blood glucose levels frequently, especially during the first two weeks of treatment (e.g., daily or every other day).[7] The frequency can be adjusted based on the severity of hyperglycemia and the dosing schedule.
-
Fasting vs. Non-fasting: Be consistent with the timing of blood glucose measurements in relation to feeding schedules.
Management Strategies:
-
Dietary Modification: Switching to a low-carbohydrate or ketogenic diet has been shown to mitigate PI3K inhibitor-induced hyperglycemia in mice by reducing the insulin feedback loop that can compromise the inhibitor's efficacy.[8]
-
Pharmacological Intervention:
-
Metformin: This is often the first-line treatment for managing this type of hyperglycemia.[7] It can be administered via oral gavage or in drinking water. A typical starting dose in mice is 50 mg/kg, which can be adjusted based on response.[7]
-
SGLT2 Inhibitors: These agents reduce renal glucose reabsorption and have shown efficacy in preclinical models of PI3K inhibitor-induced hyperglycemia.[5][8]
-
-
Dose Adjustment: If hyperglycemia is severe and cannot be managed by the above interventions, a dose reduction or a change in the dosing schedule (e.g., intermittent dosing) of this compound should be considered.
Issue 2: Managing Diarrhea
My animals are experiencing diarrhea. What is the recommended course of action?
Diarrhea is a common side effect of many cancer therapies, including PI3K inhibitors. Management focuses on supportive care and symptomatic relief.
Monitoring Protocol:
-
Fecal Scoring: Visually inspect animal cages daily and score fecal consistency using a standardized scale (e.g., from 1=normal, well-formed pellets to 4=severe, watery diarrhea).
-
Body Weight: Monitor body weight daily as a sensitive indicator of dehydration and overall health. Significant weight loss (>15-20%) may necessitate euthanasia.
-
Hydration Status: Assess for signs of dehydration, such as scruffing of the skin and reduced activity.
Management Strategies:
-
Supportive Care:
-
Hydration: Provide supplemental hydration with subcutaneous injections of sterile saline or 5% dextrose in saline.
-
Dietary Support: Ensure easy access to food and water. A moist or gel-based diet can help with hydration and caloric intake.
-
-
Anti-diarrheal Medication:
-
Dose Interruption/Reduction: If diarrhea is severe (Grade 3 or 4) and persistent, temporarily halt this compound administration until the symptoms resolve. The treatment can then be re-initiated at a lower dose.
Issue 3: Managing Skin Rash
Some of my animals are developing a skin rash. How should I proceed?
Skin toxicities are a known class effect of PI3K inhibitors. The severity can range from mild erythema to more severe, widespread rashes.
Monitoring Protocol:
-
Visual Inspection: Conduct daily visual inspections of the skin, paying close attention to areas with less fur, such as the ears, paws, and tail.
-
Scoring: Use a scoring system to grade the severity of the rash (e.g., based on the percentage of body surface area affected and the presence of erythema, edema, or ulceration).
-
Behavioral Observation: Note any signs of itching or discomfort, such as excessive scratching.
Management Strategies:
-
Topical Treatments: For mild to moderate rashes, topical application of a mild corticosteroid cream may be beneficial. Ensure that the animal cannot ingest the cream.
-
Systemic Treatment: In cases of severe or widespread rash, systemic corticosteroids may be considered, but their potential impact on the study's primary endpoints (e.g., tumor growth, immune response) should be carefully evaluated.
-
Dose Modification: As with other toxicities, if the rash is severe and causing distress to the animal, a dose reduction or interruption of this compound should be implemented.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PI3Kα | 3.5[1][2][3][4] |
| PI3Kβ | 25[1][2][3][4] |
| PI3Kδ | 5.2[1][2][3][4] |
| PI3Kγ | 15[1][2][3][4] |
| mTOR | 750[1][3] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the activity of the target enzyme by 50%.
Visualizations
Caption: PI3K Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for Toxicity Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1033739-92-2 Probechem Biochemicals [probechem.com]
- 3. This compound | PI3K | TargetMol [targetmol.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management Strategies for Hyperglycemia Associated with the α-Selective PI3K Inhibitor Alpelisib for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
GNE-490 stability and storage conditions
This technical support center provides guidance on the stability and storage of GNE-490, a potent pan-PI3K inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable when stored in a refrigerator at 4°C.[1][2] For longer-term storage, it is recommended to keep it at -20°C.
Q2: How should I store this compound after dissolving it in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] For short-term storage, solutions can be kept at -20°C for up to one month, protected from light.[3] For long-term storage, it is recommended to store the aliquots at -80°C for up to six months.[3]
Q3: What is the appearance of this compound?
A3: this compound is a white to off-white solid.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[2][4] It is only slightly soluble in water.[1] For dissolution in DMSO, sonication is recommended to aid the process.[4]
Q5: My this compound powder is stuck to the vial. What should I do?
A5: It is recommended to centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect the powder at the bottom.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage conditions. Ensure solid compound is stored at 4°C or -20°C and stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Re-dissolve a fresh aliquot of this compound and verify the concentration. Use a calibrated balance for weighing the solid compound. | |
| Precipitate observed in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve the precipitate. Ensure the vial is properly sealed to prevent solvent evaporation. Consider preparing a fresh stock solution if the precipitate does not redissolve. |
| Loss of compound activity over time | Degradation of the compound in solution. | Prepare fresh stock solutions more frequently. For critical experiments, use a freshly prepared solution. Perform a stability study under your specific experimental conditions. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Short-term | - |
| -20°C | Long-term | - | |
| In DMSO | -20°C | Up to 1 month | Protect from light |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles |
Experimental Protocol: Assessing this compound Stability
As detailed, publicly available stability data for this compound is limited, it is recommended to perform an in-house stability assessment for your specific experimental conditions.
Objective: To determine the stability of this compound in a specific solvent and at a specific temperature over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Temperature-controlled storage units (e.g., refrigerator, freezer)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into multiple vials to be tested at different time points.
-
Initial Analysis (T=0): Immediately analyze one aliquot using a validated HPLC or LC-MS method to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Store the remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, room temperature).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from storage.
-
Sample Analysis: Allow the aliquot to reach room temperature and analyze it using the same HPLC or LC-MS method as the initial analysis.
-
Data Analysis: Compare the concentration and purity of the stored samples to the initial (T=0) sample. A significant decrease in concentration or the appearance of degradation peaks indicates instability under the tested conditions.
Visual Guides
Caption: Workflow for proper storage and handling of this compound.
Caption: Decision tree for troubleshooting this compound related issues.
References
Technical Support Center: Overcoming Resistance to GNE-490 in Cancer Cells
Welcome to the technical support center for GNE-490. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to the pan-PI3K inhibitor this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available pan-PI3K inhibitor that targets all four class I PI3K isoforms (α, β, δ, and γ).[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. This compound works by blocking the kinase activity of PI3K, thereby inhibiting downstream signaling and suppressing tumor growth.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to PI3K inhibitors like this compound is a significant challenge and can be categorized as either intrinsic (pre-existing) or acquired (developing after treatment). The primary mechanisms include:
-
Reactivation of the PI3K/AKT Pathway: Cancer cells can develop feedback loops that reactivate the PI3K pathway despite the presence of an inhibitor. A common mechanism involves the upregulation of receptor tyrosine kinases (RTKs) such as HER2, HER3, and IGF-1R. Inhibition of AKT, a downstream target of PI3K, can lead to the nuclear translocation of FOXO transcription factors, which in turn drive the expression of these RTKs.
-
Activation of Compensatory Signaling Pathways: Cancer cells can bypass the PI3K blockade by activating alternative survival pathways. The most frequently observed compensatory pathway is the MAPK/ERK signaling cascade. The JAK/STAT pathway has also been implicated in mediating resistance.
-
Genetic Alterations: Pre-existing or acquired mutations in the PI3K pathway can confer resistance. For example, mutations in PIK3CA that alter the drug-binding site or loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, can reduce the efficacy of PI3K inhibitors.
-
Upregulation of Other Kinases: Increased expression and activity of other kinases, such as PIM kinase, can maintain downstream signaling independently of AKT, leading to resistance. PIM kinase can promote cell survival by regulating redox signaling and protein translation.[2][3]
Q3: How can I determine the specific mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a combination of the following approaches is recommended:
-
Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-S6, p-ERK). An increase in p-ERK alongside decreased p-AKT in this compound-treated resistant cells would suggest MAPK pathway activation.
-
RT-qPCR or Proteomics: Profile the expression levels of RTKs (e.g., HER2, HER3, EGFR, IGF-1R) to identify potential feedback loop activation.
-
Gene Sequencing: Sequence key genes in the PI3K pathway, such as PIK3CA and PTEN, to identify any acquired mutations in your resistant cell line compared to the parental line.
-
Functional Assays: Use specific inhibitors for suspected compensatory pathways (e.g., a MEK inhibitor for the MAPK pathway) in combination with this compound to see if sensitivity is restored.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy Over Time in Cell Culture
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve (e.g., using an MTT assay) to compare the IC50 value of this compound in your current cell line to the parental (sensitive) cell line. A significant rightward shift in the curve indicates resistance. 2. Investigate Mechanism: Use the methods described in FAQ Q3 to identify the likely resistance mechanism. 3. Test Combination Therapies: Based on your findings, test this compound in combination with an inhibitor of the identified resistance pathway (see "Combination Therapy Strategies" section). |
| Drug Instability | 1. Check Drug Storage: Ensure this compound is stored as recommended by the supplier, protected from light and moisture. 2. Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Line Contamination or Drift | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a fresh vial of low-passage parental cells to repeat the experiment and confirm the initial sensitivity. |
Issue 2: Inconsistent Results in In Vivo Xenograft Studies
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Formulation | 1. Review Literature: Consult preclinical studies of this compound or other pan-PI3K inhibitors to ensure your dosing regimen and vehicle are appropriate for the tumor model. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to correlate drug concentration in the tumor with target inhibition (e.g., measuring p-AKT levels in tumor lysates at different time points after dosing). |
| Tumor Heterogeneity | 1. Analyze Resistant Tumors: At the end of the study, collect tumors that have grown despite treatment. Analyze these tumors for resistance mechanisms as you would for cell lines (Western blotting, sequencing, etc.). 2. Consider Patient-Derived Xenograft (PDX) Models: PDX models often better recapitulate the heterogeneity of human tumors and can provide more clinically relevant data on resistance.[4][5][6] |
| Activation of Host-Mediated Resistance | 1. Analyze Tumor Microenvironment: Investigate changes in the tumor microenvironment of resistant tumors, such as alterations in immune cell infiltration or cytokine profiles. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Conditions |
| PI3Kα | 3.5 | N/A | Biochemical Assay |
| PI3Kβ | 25 | N/A | Biochemical Assay |
| PI3Kδ | 5.2 | N/A | Biochemical Assay |
| PI3Kγ | 15 | N/A | Biochemical Assay |
| mTOR | 750 | N/A | Biochemical Assay |
| Cellular Proliferation | 0.49 | PC-3 (PTEN-deficient) | 3-4 day incubation |
| Data sourced from MedchemExpress.[1] |
Table 2: Example of Combination Therapy Synergy with a Pan-PI3K Inhibitor (BKM120) in Prostate Cancer Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| LNCaP | BKM120 + MDV3100 (AR antagonist) | < 1 | Synergy |
| PC3 | BKM120 + TKI258 (pan-RTK inhibitor) | 0.77 | Moderate Synergy |
| PC3 | BKM120 + Cabazitaxel (chemotherapy) | 0.46 - 0.74 | Moderate to Slight Synergy |
| Data adapted from a study on the pan-PI3K inhibitor BKM120.[7] CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Combination Therapy Strategies to Overcome Resistance
Based on the known resistance mechanisms, the following combination strategies are proposed:
-
Dual PI3K and MAPK Pathway Inhibition: For cells that have upregulated the MAPK/ERK pathway, co-treatment with a MEK inhibitor (e.g., Trametinib) can restore sensitivity.
-
Targeting RTK Feedback Loops: If resistance is driven by RTK upregulation, combining this compound with an inhibitor of the specific RTK (e.g., a HER2 inhibitor like Lapatinib or a pan-HER inhibitor) can be effective.
-
Vertical Pathway Inhibition: Combining this compound with a downstream inhibitor, such as an AKT inhibitor (e.g., Capivasertib) or an mTOR inhibitor (e.g., Everolimus), can lead to a more complete blockade of the pathway.
-
Combination with CDK4/6 Inhibitors: In hormone receptor-positive breast cancers, there is significant crosstalk between the PI3K and ER pathways. Combining a PI3K inhibitor with a CDK4/6 inhibitor (e.g., Palbociclib) has shown synergistic effects.
-
Combination with Chemotherapy: In some contexts, PI3K inhibitors can synergize with traditional cytotoxic chemotherapies.[7]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (and/or a combination agent). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8][9]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for PI3K/AKT Pathway Analysis
This protocol is for detecting the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT (Ser473), total AKT, p-S6, total S6, p-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for RTK Interaction Analysis
This protocol can be used to determine if this compound treatment affects the interaction between an RTK and its binding partners.
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the RTK of interest (e.g., anti-HER3) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[12]
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., the p85 subunit of PI3K).
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of resistance to this compound, leading to cancer cell survival.
Caption: A logical workflow for identifying and overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Resistance Biomarkers for PI3K Inhibitor in Triple Negative Breast Cancer Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Combination effect of therapies targeting the PI3K- and AR-signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
Validation & Comparative
GNE-490 Versus Other Pan-PI3K Inhibitors: A Comparative Guide
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has established it as a prominent target for therapeutic intervention.[3][4] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, δ, and γ), represent a significant class of anti-cancer agents. This guide provides an objective comparison of GNE-490 against other notable pan-PI3K inhibitors: Pictilisib (GDC-0941), Buparlisib (BKM120), and Copanlisib (BAY 80-6946), supported by experimental data.
Comparative Performance Data
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of this compound and its comparators.
Table 1: Biochemical Potency and Selectivity (IC50, nM)
This table outlines the half-maximal inhibitory concentration (IC50) of each inhibitor against the four class I PI3K isoforms and the mTOR kinase. Lower values indicate greater potency.
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Selectivity over mTOR (vs. PI3Kα) |
| This compound | 3.5[5][6] | 25[5][6] | 5.2[5][6] | 15[5][6] | 750[5][6] | >200-fold[5] |
| Pictilisib (GDC-0941) | 3[7][8] | 33[7][8] | 3[8][9] | 75[7][8] | 580[7] | ~193-fold[10] |
| Buparlisib (BKM120) | 52[11][12] | 166[11][12] | 116[11][12] | 262[11][12] | 4600[11] | ~88-fold |
| Copanlisib (BAY 80-6946) | 0.5[13][14] | 3.7[13][14] | 0.7[13][14] | 6.4[13][14] | 45[15] | ~90-fold |
Table 2: In Vitro Cellular Activity
This table presents the anti-proliferative activity of the inhibitors in various human cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Key Genetic Feature | Activity Metric (nM) |
| This compound | PC-3 | Prostate Cancer | PTEN-deficient | IC50: 0.49[5] |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | PTEN-deficient | IC50: 46 (pAkt inhibition)[9] |
| PC3 | Prostate Cancer | PTEN-deficient | IC50: 37 (pAkt inhibition)[9] | |
| Breast Cancer Lines | Breast Cancer | Various | EC50: <1000[16] | |
| Buparlisib (BKM120) | A2780 | Ovarian Cancer | PTEN-deficient | GI50: 0.635[11] |
| Medulloblastoma Lines | Medulloblastoma | Various | IC50: 279 - 4380[17] | |
| Pediatric Sarcoma Lines | Sarcoma | Various | Median IC50: 1100[18] | |
| Copanlisib (BAY 80-6946) | PIK3CA-mutant lines | Various | PIK3CA mutation | Mean IC50: 19[15][19] |
| HER2-positive lines | Breast Cancer | HER2 amplification | Mean IC50: 17[15][19] | |
| HuCCT-1 | Cholangiocarcinoma | KRAS mutation | IC50: 147[14] |
Table 3: In Vivo Efficacy in Xenograft Models
This table summarizes the anti-tumor activity of the inhibitors in animal models.
| Inhibitor | Xenograft Model | Dosing | Efficacy |
| This compound | MCF7.1 (Breast Cancer) | Not Specified | Potent tumor suppression[5][20] |
| Pictilisib (GDC-0941) | U87MG (Glioblastoma) | 150 mg/kg, oral, daily | 98% tumor growth inhibition[10] |
| IGROV1 (Ovarian Cancer) | 150 mg/kg, oral, daily | 80% tumor growth inhibition[10] | |
| Buparlisib (BKM120) | A2780 (Ovarian Cancer) | 30, 60, or 100 mg/kg, oral, daily | Complete inhibition of pAkt[12] |
| U87MG (Glioblastoma) | 30 and 60 mg/kg, oral, daily | Anti-tumor activity observed[12] | |
| Copanlisib (BAY 80-6946) | KPL4 (Breast Cancer) | 3 and 6 mg/kg, IV, every other day | 99% and 100% tumor growth inhibition, respectively[19] |
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth.[21] PI3K activation leads to the phosphorylation and activation of AKT, which in turn modulates a variety of downstream targets, including the mTOR complex, to regulate essential cellular functions.[1][3] Pan-PI3K inhibitors block this pathway at a critical upstream node.
Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for pan-PI3K inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, accompanied by workflow diagrams.
In Vitro Kinase Assay
Objective: To determine the IC50 value of a compound against purified PI3K isoforms.
Methodology: The in vitro activity of PI3K inhibitors is often measured using a fluorescence-based or luminescence-based assay, such as the ADP-Glo™ Kinase Assay or HTRF™ assay.[22][23][24]
-
Reaction Setup: Purified recombinant PI3K enzyme (e.g., PI3Kα, β, δ, or γ) is incubated in a reaction buffer containing the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).[23]
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the enzyme/substrate mixture and pre-incubated.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated to allow for the enzymatic conversion of PIP2 to PIP3.[23]
-
Detection: A detection reagent is added to stop the reaction and generate a signal. In the ADP-Glo™ assay, the amount of ADP produced is measured via a coupled luciferase reaction, with the luminescent signal being proportional to kinase activity.[24]
-
Data Analysis: The signal is measured using a plate reader. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[23]
Caption: A generalized workflow for an in vitro PI3K kinase inhibition assay.
Cellular Proliferation Assay
Objective: To measure the effect of a compound on the growth and viability of cancer cell lines.
Methodology: The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are common methods.[25]
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the inhibitor (e.g., this compound). A vehicle control (e.g., DMSO) is also included.[17]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.[17]
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan precipitate.[25]
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.[17]
-
-
Signal Quantification:
-
MTT Assay: A detergent is added to solubilize the formazan crystals, and the absorbance is read on a spectrophotometer.
-
CellTiter-Glo® Assay: Luminescence is measured using a luminometer.
-
-
Data Analysis: The percentage of cell viability relative to the vehicle control is plotted against the drug concentration to determine the IC50 or GI50 value.[18]
Caption: Workflow for determining the anti-proliferative effects of PI3K inhibitors on cancer cells.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology: Human tumor xenograft models in immunocompromised mice are frequently used.[26][27]
-
Cell Implantation: A suspension of human tumor cells (e.g., MCF7, U87MG) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[26][28]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).[27]
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., Copanlisib) via a specified route (e.g., oral gavage, intravenous injection) and schedule. The control group receives a vehicle.[15][26]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.[27]
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed treatment duration.
-
Efficacy Evaluation: The primary endpoint is often Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups. Tumor regression may also be assessed.[19]
Caption: Key steps in conducting an in vivo tumor xenograft study to assess drug efficacy.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PI3K | TargetMol [targetmol.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 10. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Copanlisib dihydrochloride | Apoptosis | PI3K | mTOR | TargetMol [targetmol.com]
- 14. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 15. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. abmole.com [abmole.com]
- 17. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 23. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 24. promega.es [promega.es]
- 25. Tumor Cell Proliferation Assay - Creative Proteomics [creative-proteomics.com]
- 26. In vivo tumor xenograft study [bio-protocol.org]
- 27. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 28. BiTE® Xenograft Protocol [protocols.io]
A Head-to-Head Battle in Breast Cancer Research: GNE-490 vs. BKM120
In the landscape of targeted therapies for breast cancer, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a promising strategy. Dysregulation of this pathway is a frequent event in breast cancer, driving tumor growth, proliferation, and survival.[1][2] Among the numerous PI3K inhibitors developed, GNE-490 and BKM120 (buparlisib) have garnered attention as potent pan-class I PI3K inhibitors. This guide provides a detailed comparison of their performance in breast cancer cell lines, supported by available experimental data, to assist researchers in making informed decisions for their preclinical studies.
Mechanism of Action: Targeting a Central Signaling Hub
Both this compound and BKM120 are small molecule inhibitors that target all four isoforms of class I PI3K (α, β, δ, and γ).[1][3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that, when activated by growth factors, promotes cell growth, survival, and metabolism.[2] By inhibiting PI3K, both compounds effectively block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial step in activating downstream signaling through AKT and mTOR.[2]
Comparative Efficacy: A Look at the Numbers
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and BKM120 against the different PI3K isoforms and mTOR. Lower IC50 values indicate greater potency.
| Target | This compound IC50 (nM) | BKM120 (buparlisib) IC50 (nM) |
| PI3Kα | 3.5[1] | 52[4] |
| PI3Kβ | 25[1] | 166[4] |
| PI3Kδ | 5.2[1] | 116[4] |
| PI3Kγ | 15[1] | 262[4] |
| mTOR | 750[1] | >1000[3] |
Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Based on this data, this compound demonstrates significantly greater potency against all class I PI3K isoforms in biochemical assays compared to BKM120. Both compounds exhibit much lower activity against mTOR, classifying them as pan-PI3K inhibitors rather than dual PI3K/mTOR inhibitors.[1][3]
Anti-proliferative Activity in Breast Cancer Cell Lines
The following table presents the reported IC50 values for BKM120 in various breast cancer cell lines. Data for this compound in a similar panel of breast cancer cell lines is not currently available in published literature, though its efficacy has been noted in an MCF7.1 breast cancer xenograft model.[1]
| Cell Line | Subtype | BKM120 (buparlisib) IC50 (µM) |
| SUM149 | Triple-Negative | 1.3[5] |
| MDA-MB-231Br | Triple-Negative | 1.9[5] |
| MDA-MB-436 | Triple-Negative | 1.4[5] |
| MDA-MB-468 | Triple-Negative | 1.8[5] |
| MCF7 | ER+, PR+, HER2- | ~0.5 - 1.0 (LC50/IC50 range)[6] |
| T47D | ER+, PR+, HER2- | ~0.5 - 1.0 (LC50/IC50 range)[6] |
Note: IC50 values can vary between studies due to different experimental protocols (e.g., assay type, incubation time).
Experimental Protocols
The following are detailed methodologies for key experiments typically used to compare the efficacy of PI3K inhibitors like this compound and BKM120.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or BKM120 for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
Western Blotting for PI3K Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, providing evidence of target engagement.
-
Cell Lysis: Cells treated with the inhibitors for a specified time are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6K, S6K).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.
Conclusion
For researchers, the choice between this compound and BKM120 may depend on the specific research question. The higher potency of this compound in biochemical assays might be advantageous for studies focused on achieving maximal PI3K inhibition. Conversely, the greater availability of cellular efficacy data and clinical context for BKM120 may make it a more suitable tool for translational studies. Further head-to-head preclinical studies are warranted to provide a more comprehensive comparison and guide the future development of PI3K inhibitors in breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combined kinase inhibitors of MEK1/2 and either PI3K or PDGFR are efficacious in intracranial triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-490: A Comparative Analysis of Selectivity Against Dual PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of GNE-490, a potent pan-PI3K inhibitor, with that of several well-characterized dual PI3K/mTOR inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Small molecule inhibitors targeting this pathway have been broadly classified into pan-PI3K inhibitors, isoform-selective PI3K inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors.
This compound is a potent, orally bioavailable pan-PI3K inhibitor with significant selectivity for PI3K isoforms over the mammalian target of rapamycin (mTOR). In contrast, dual PI3K/mTOR inhibitors are designed to simultaneously block both key nodes of this signaling cascade. This guide aims to objectively compare the selectivity profile of this compound against prominent dual PI3K/mTOR inhibitors, providing researchers with data to inform their selection of research tools and potential therapeutic candidates.
Kinase Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and a panel of dual PI3K/mTOR inhibitors was assessed against the four class I PI3K isoforms (α, β, δ, γ) and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a direct comparison of their potency and selectivity.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Selectivity (mTOR/PI3Kα) |
| This compound | 3.5[1][2][3] | 25[1][2] | 5.2[1][2] | 15[1][2] | 750[1][2] | ~214-fold |
| Dactolisib (BEZ235) | 4[4] | 75[4] | 7[4] | 5[4] | 20.7[4] | ~5-fold |
| Apitolisib (GDC-0980) | 4.6 | 27 | 15 | 4.8 | 17 | ~4-fold |
| GSK1059615 | 0.4[5] | 0.6[5] | 2[5] | 5[5] | 12[5] | 30-fold |
| PI-103 | 2[5] | 3[5] | 3 | 15[5] | 30 | 15-fold |
Data for Apitolisib and PI-103 were compiled from various public sources and may have been generated using different assay conditions.
As the data indicates, this compound demonstrates potent inhibition of all class I PI3K isoforms while exhibiting significantly weaker activity against mTOR, with a selectivity ratio of over 200-fold for PI3Kα versus mTOR.[1][2] In contrast, the dual inhibitors Dactolisib, Apitolisib, GSK1059615, and PI-103 show potent, low nanomolar inhibition of both PI3K isoforms and mTOR, with mTOR/PI3Kα selectivity ratios ranging from approximately 4-fold to 30-fold.
Signaling Pathway and Experimental Workflow
To understand the context of this selectivity, it is crucial to visualize the PI3K/mTOR signaling pathway and the general workflow for determining inhibitor potency.
Caption: The PI3K/mTOR signaling cascade and points of inhibition.
Caption: Generalized workflow for determining kinase inhibitor IC50 values.
Experimental Protocols
The determination of IC50 values is critical for characterizing the potency and selectivity of kinase inhibitors. Below is a representative protocol for a biochemical kinase assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, commonly used for this purpose.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate (e.g., a lipid substrate for PI3K, a peptide substrate for mTOR)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound, dual PI3K/mTOR inhibitor) serially diluted in DMSO
-
Assay buffer (specific to the kinase)
-
Detection reagents (e.g., Europium-labeled antibody, fluorescently labeled tracer)
-
384-well microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock in DMSO to create a concentration gradient (typically 10-point, 3-fold dilutions).
-
Prepare working solutions of the kinase, substrate, and ATP in the appropriate assay buffer.
-
-
Kinase Reaction:
-
Add a small volume (e.g., 2.5 µL) of each inhibitor dilution to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and a fluorescent tracer).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the TR-FRET ratio (e.g., 665 nm / 615 nm emission).
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
-
Conclusion
This guide provides a comparative overview of the selectivity of this compound and several dual PI3K/mTOR inhibitors. The presented data highlights this compound's distinct profile as a potent pan-PI3K inhibitor with marked selectivity against mTOR. In contrast, dual inhibitors demonstrate potent and more balanced inhibition across both PI3K and mTOR. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or therapeutic strategy. For studies aiming to dissect the specific roles of PI3K signaling with minimal confounding effects on mTOR, a selective inhibitor like this compound would be advantageous. Conversely, for therapeutic approaches where simultaneous inhibition of both PI3K and mTOR is desired to overcome potential feedback loops and enhance anti-tumor activity, a dual inhibitor would be more appropriate. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers working with these important classes of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. assayquant.com [assayquant.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
GNE-490 On-Target Effects: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on validating the on-target effects of GNE-490, a potent pan-PI3K inhibitor. This guide provides a comparative analysis with alternative inhibitors, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
This compound is a powerful pan-phosphoinositide 3-kinase (PI3K) inhibitor that demonstrates significant potency against all four Class I PI3K isoforms: α, β, δ, and γ.[1][2][3] Its high selectivity for PI3K over the mammalian target of rapamycin (mTOR) makes it a valuable tool for specifically interrogating the PI3K signaling pathway.[1] This guide offers a framework for validating the on-target effects of this compound and compares its biochemical and cellular activity with other well-characterized pan-PI3K inhibitors.
Comparative Analysis of Pan-PI3K Inhibitors
To objectively assess the on-target efficacy of this compound, it is crucial to compare its inhibitory activity against that of other commercially available pan-PI3K inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and three alternative compounds—Buparlisib (BKM120), Pictilisib (GDC-0941), and ZSTK474—against the four Class I PI3K isoforms.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 3.5 [1][2][3] | 25 [1][2][3] | 5.2 [1][2][3] | 15 [1][2][3] | 750 [1] |
| Buparlisib (BKM120) | 52[4][5] | 166[4][5] | 116[4][5] | 262[4][5] | >5000 |
| Pictilisib (GDC-0941) | 3[6][7][8][9] | 33[6][7][8] | 3[6][7][8][9] | 75[6][7][8] | 580[8] |
| ZSTK474 | 16[10][11][12] | 44[10][11][12] | 4.6[10][11][12] | 49[10][11][12] | >100,000[10] |
Data compiled from multiple sources. Direct head-to-head comparative studies are limited.
Visualizing the PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. This compound exerts its on-target effects by inhibiting the initial step in this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Experimental Protocols for On-Target Validation
To confirm that this compound is effectively inhibiting its intended target, a series of in vitro and cell-based assays should be performed.
In Vitro PI3K Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.
Protocol:
-
Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP, kinase reaction buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the PI3K enzyme, PIP2 substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value for each isoform.
Western Blot Analysis of Downstream Signaling
This method assesses the on-target effect of this compound in a cellular context by measuring the phosphorylation status of downstream effectors in the PI3K pathway, primarily AKT.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one with a known PIK3CA mutation or PTEN loss) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-AKT (Ser473 and/or Thr308) and total AKT.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal. Compare the levels of p-AKT in treated versus untreated cells.
Cell Viability/Proliferation Assay
This assay determines the functional consequence of PI3K inhibition by this compound on cell growth and survival.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® (measures ATP levels) or MTT.
-
Measure the luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the viability of treated cells to that of vehicle-treated control cells and plot the percentage of viability against the log concentration of this compound to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating the on-target effects of a PI3K inhibitor like this compound.
Caption: A streamlined workflow for the validation of this compound's on-target effects.
By following the protocols and comparative data presented in this guide, researchers can effectively validate the on-target effects of this compound and objectively assess its performance relative to other pan-PI3K inhibitors. This systematic approach is essential for robust and reproducible research in the field of cancer biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3K | TargetMol [targetmol.com]
- 3. This compound |CAS:1033739-92-2 Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZSTK 474 | PI3K inhibitor | CAS 475110-96-4 | Buy ZSTK-474 from Supplier InvivoChem [invivochem.com]
- 12. glpbio.com [glpbio.com]
Head-to-Head Comparison of GNE-490 and Other Kinase Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical target. The development of potent and selective kinase inhibitors is paramount for advancing precision oncology. This guide provides a head-to-head comparison of GNE-490, a potent pan-PI3K inhibitor, with other notable kinase inhibitors targeting the same pathway: Pictilisib (GDC-0941), Buparlisib (BKM120), and Copanlisib (BAY 80-6946). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical data.
Biochemical Potency and Selectivity
A critical initial assessment of any kinase inhibitor is its biochemical potency against its intended target and its selectivity over other kinases. This compound has demonstrated potent inhibition of all four class I PI3K isoforms.
Table 1: In Vitro IC50 Values of Pan-PI3K Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) |
| This compound | 3.5 | 25 | 5.2 | 15 | 750 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 14 | 580 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | >1000 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 | 45 |
Data compiled from publicly available sources. Assay conditions may vary between studies.
This compound exhibits low nanomolar potency against all class I PI3K isoforms, with a greater than 200-fold selectivity for PI3K over mTOR, a key downstream effector in the pathway. This high selectivity may translate to a more targeted inhibition of the PI3K pathway with potentially fewer off-target effects related to mTOR inhibition. Comparatively, Pictilisib (GDC-0941) also shows potent pan-PI3K inhibition with similar selectivity over mTOR. Buparlisib (BKM120) is a less potent pan-PI3K inhibitor with weaker activity against mTOR. Copanlisib (BAY 80-6946) is a highly potent pan-class I PI3K inhibitor with a notable activity against the p110α and p110δ isoforms.[1]
Cellular Activity and In Vivo Efficacy
Table 2: Summary of In Vivo Efficacy in Breast Cancer Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | MCF7.1 | Not Publicly Available | Potent suppression reported |
| Pictilisib (GDC-0941) | MCF7-neo/HER2 | 150 mg/kg | Tumor stasis |
| Buparlisib (BKM120) | MCF-7/A02 and CALDOX | Not specified | Induced xenograft tumor regression |
| Copanlisib (BAY 80-6946) | KPL4 (HER2-amplified, PIK3CA-mutated) | Every second day | 100% complete tumor regression |
Data compiled from publicly available preclinical studies. Experimental conditions and endpoints may vary.
Studies on comparator compounds in MCF-7 or similar breast cancer xenograft models provide a basis for potential performance expectations. For instance, Pictilisib (GDC-0941) has been shown to lead to tumor stasis in an MCF7-neo/HER2 xenograft model. Buparlisib (BKM120) has been reported to induce tumor regression in chemoresistant MCF-7 xenografts.[2] Copanlisib (BAY 80-6946) demonstrated complete tumor regression in a HER2-amplified and PIK3CA-mutated breast cancer model.[3] The reported "potent suppression" of this compound in the MCF7.1 model suggests it may have comparable or superior in vivo activity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for the key experiments cited in the comparison of these kinase inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
ATP
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay.
-
Test inhibitors (this compound and comparators) serially diluted in DMSO.
-
384-well plates.
-
-
Procedure:
-
Add 2.5 µL of 2X kinase/PIP2 substrate mix to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Reagents and Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test inhibitors serially diluted in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitors or DMSO (vehicle control) for 72 hours.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure luminescence according to the manufacturer's protocol.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
In Vivo Xenograft Study
This model assesses the anti-tumor efficacy of an inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Breast cancer cells (e.g., MCF-7).
-
Matrigel.
-
Test inhibitors formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound, and comparator inhibitors).
-
Administer the inhibitors at the predetermined doses and schedules (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K signaling pathway.
-
Reagents and Materials:
-
Cell or tumor lysates.
-
Protein lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Prepare protein lysates from treated cells or tumor tissue.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
This compound is a potent and selective pan-PI3K inhibitor with promising preclinical activity. While direct head-to-head comparative data with other pan-PI3K inhibitors in the same experimental settings is limited in the public domain, the available information suggests that this compound's potency and selectivity are comparable to or exceed those of other inhibitors in its class. Its reported efficacy in a breast cancer xenograft model warrants further investigation and direct comparative studies to fully elucidate its therapeutic potential relative to other PI3K-targeted agents. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
Cross-Validation of GNE-490 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-PI3K inhibitor, GNE-490, and genetic approaches for validating its therapeutic targets. By juxtaposing the pharmacological effects of this compound with the specific cellular consequences of genetically silencing individual PI3K isoforms, researchers can gain a deeper understanding of the drug's mechanism of action and on-target effects.
Introduction to this compound and the PI3K Pathway
This compound is a potent, orally available pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), which are key components of a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism. The PI3K family consists of four isoforms: PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. Hyperactivation of the PI3K pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. This compound demonstrates potent inhibition across all four Class I PI3K isoforms, with a significantly lower inhibitory effect on the structurally related mTOR kinase.[1][2]
Genetic approaches, such as RNA interference (siRNA and shRNA) and CRISPR-Cas9 gene editing, offer highly specific methods to dissect the individual contributions of each PI3K isoform to cellular processes. Cross-validating the results of a pharmacological inhibitor like this compound with these genetic techniques is crucial for confirming its on-target effects and understanding the nuanced roles of each isoform in a given cancer context.
Comparative Data: this compound vs. Genetic Knockdown of PI3K Isoforms
The following tables summarize the inhibitory activity of this compound and the reported effects of genetically silencing individual PI3K isoforms in various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Isoform | IC50 (nM) |
| PI3Kα (p110α) | 3.5[1][3] |
| PI3Kβ (p110β) | 25[1][3] |
| PI3Kδ (p110δ) | 5.2[1][3] |
| PI3Kγ (p110γ) | 15[1][3] |
| mTOR | 750[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 0.49[1] |
| MCF7 | Breast Cancer | Data on anti-proliferative IC50 not explicitly found, but this compound shows potent suppression in a MCF7.1 xenograft model.[1][2] |
Table 3: Comparison of Phenotypic Effects: this compound vs. Genetic Knockdown of PI3K Isoforms
| Approach | Target(s) | Cell Line(s) | Key Phenotypic Effects | Reference |
| Pharmacological | ||||
| This compound | Pan-PI3K (α, β, δ, γ) | PC-3 (Prostate) | Inhibition of proliferation.[1] | [1] |
| This compound | Pan-PI3K (α, β, δ, γ) | MCF7.1 (Breast) | Potent tumor suppression in xenograft model.[1][2] | [1][2] |
| Genetic | ||||
| siRNA | PIK3CA (p110α) | Breast Cancer Cell Lines | Inhibition of proliferation, particularly in PIK3CA mutant lines.[4] | [4] |
| siRNA | PIK3CA (p110α) | Gastric Cancer Cells | Reduced proliferation, migration, and invasion.[5] | [5] |
| siRNA | PIK3CA (p110α) | MDA-MB-231 (Breast) | Impaired cellular migration and reversal of EMT.[6] | [6] |
| shRNA | PIK3CB (p110β) | Colorectal Cancer Cells | No significant increase in apoptosis.[7] | [7] |
| Knockout | PIK3CB (p110β) | Colon Cancer Cells | May promote apoptosis by targeting PIK3CB.[8] | [8] |
| Inhibitor | PI3Kδ (p110δ) | Chronic Lymphocytic Leukemia (CLL) Cells | Induction of apoptosis.[9] | [9] |
| Inhibitor | PI3Kγ (p110γ) | Chronic Lymphocytic Leukemia (CLL) Cells | Little effect on proliferation.[9] | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and the experimental workflows for cross-validation.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Workflow for cross-validating this compound with genetic approaches.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the appropriate vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for Phosphorylated AKT (p-AKT)
This protocol is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K signaling.
Materials:
-
Cell lysates from treated or genetically modified cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-AKT (Ser473 or Thr308)[10][11]
-
Primary antibody against total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.
shRNA-mediated Gene Knockdown
This protocol describes a general procedure for lentiviral-based shRNA knockdown of a target gene.
Materials:
-
Lentiviral shRNA constructs targeting a specific PI3K isoform
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Target cancer cell line
-
Polybrene
-
Puromycin (for selection)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA construct and packaging plasmids.[12]
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Add the viral supernatant to the target cancer cells in the presence of polybrene.[12]
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.[13]
-
Validation: After selection, validate the knockdown efficiency by Western blot or qRT-PCR.[14][15]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated or genetically modified cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.[16]
-
Incubate the fixed cells for at least 30 minutes at 4°C.[16]
-
Wash the cells to remove the ethanol and resuspend them in PI staining solution.[17][18]
-
Incubate for 15-30 minutes at room temperature in the dark.[17][18]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[19]
Conclusion
The cross-validation of this compound's pharmacological effects with data from genetic knockdown studies of individual PI3K isoforms is a powerful strategy for target validation and a deeper understanding of the drug's mechanism of action. While this compound demonstrates broad activity against all Class I PI3K isoforms, genetic approaches can elucidate the specific contributions of each isoform to the observed cancerous phenotypes. This comparative approach is invaluable for identifying patient populations most likely to respond to pan-PI3K inhibition and for designing rational combination therapies. Researchers are encouraged to utilize the provided protocols and comparative data as a foundation for their own investigations into the therapeutic potential of targeting the PI3K pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3K | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. RNAi knockdown of PIK3CA preferentially inhibits invasion of mutant PIK3CA cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blocking PI3-Kinase Activity in Colorectal Cancer Cells Reduces Proliferation but does not Increase Apoptosis Alone or in Combination with Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Roles of Apoptosis and Autophagy in the Development of Human Colorectal Cancer [mdpi.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. graveleylab.cam.uchc.edu [graveleylab.cam.uchc.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 15. Analyzing efficiency of a lentiviral shRNA knockdown system in human enteroids using western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. corefacilities.iss.it [corefacilities.iss.it]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
GNE-490 and Chemotherapy: A Search for Synergistic Anti-Cancer Effects
Despite extensive investigation, publicly available preclinical and clinical data demonstrating a synergistic effect between the pan-PI3K inhibitor GNE-490 and conventional chemotherapy agents remains elusive. While the PI3K pathway is a rational target for combination therapies in oncology, specific evidence detailing the synergistic potential of this compound is not currently present in the scientific literature.
This compound is a potent inhibitor of all four Class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, δ, and γ) and has demonstrated efficacy in preclinical cancer models as a single agent.[1] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism. Its central role in tumorigenesis makes it an attractive target for therapeutic intervention, often in combination with cytotoxic chemotherapy to enhance anti-tumor activity and overcome resistance.
However, a comprehensive review of published research and clinical trial databases did not yield any studies that specifically evaluated the synergistic interaction of this compound with chemotherapy agents such as paclitaxel, doxorubicin, or platinum-based compounds. Consequently, quantitative data, including combination indices and dose-response curves for such combinations, are not available. Detailed experimental protocols for assessing the synergy of this compound with chemotherapy are also absent from the public domain.
The Rationale for Combining PI3K Inhibitors with Chemotherapy
The theoretical basis for combining a pan-PI3K inhibitor like this compound with chemotherapy is sound. Inhibition of the PI3K pathway can potentially:
-
Sensitize cancer cells to chemotherapy: By blocking pro-survival signals, PI3K inhibition may lower the threshold for chemotherapy-induced apoptosis.
-
Overcome chemotherapy resistance: Activation of the PI3K pathway is a known mechanism of resistance to various chemotherapeutic agents.
-
Inhibit tumor angiogenesis and metastasis: The PI3K pathway is implicated in these processes, and its inhibition could complement the cytotoxic effects of chemotherapy.
While this rationale is compelling, its specific application to this compound in combination with chemotherapy has not been documented in peer-reviewed literature.
Future Directions
Further preclinical research is necessary to investigate the potential synergistic effects of this compound with a range of chemotherapy agents across different cancer types. Such studies would need to systematically evaluate various dosing schedules and sequences to identify optimal therapeutic combinations. The absence of current data highlights a knowledge gap and an opportunity for future research in the field of combination cancer therapy.
Visualizing the PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K pathway in cell signaling, providing a visual context for why its inhibition is a key area of interest in cancer research.
Figure 1. The PI3K/AKT/mTOR signaling cascade.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of G-490
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of GNE-490, a potent pan-PI3K inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, allowing for a quick reference of its essential characteristics.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₆O₂S |
| Molecular Weight | 386.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water |
| Stability | Stable when stored at 4°C |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn to prevent exposure:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: For handling the powder outside of a containment system, an approved respirator is recommended.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and absorbent materials from spill cleanups.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and solvent rinses.
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound.
Procedure:
-
Place all solid waste residue into a segregated, sealed plastic container clearly labeled as "Hazardous Waste" and "this compound."[1]
-
Collect liquid waste in a dedicated, leak-proof, and chemically compatible container.
-
Dispose of contaminated sharps directly into an approved sharps container without crushing, clipping, or recapping.[1]
Step 2: Labeling and Storage
Proper labeling and storage are crucial for safety and regulatory compliance.
Procedure:
-
Affix a hazardous waste label to each waste container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of waste generation
-
The laboratory of origin (building and room number)
-
The Principal Investigator's name and contact information
-
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.[1]
Step 3: Final Disposal
The recommended method for the final disposal of this compound and associated contaminated materials is high-temperature incineration.[2][3] This method ensures the complete destruction of the potent pharmaceutical compound.
Procedure:
-
Arrange for the collection of all this compound waste by a licensed hazardous waste disposal contractor.
-
Ensure the contractor is informed of the nature of the waste and that high-temperature incineration is the required disposal method.
-
Do not dispose of this compound waste in regular trash or via the sanitary sewer.
Spill Management
In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.
Procedure:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including an approved respirator.
-
Use a cytotoxic spill kit to absorb the spilled material.[1]
-
Collect all cleanup materials (absorbent towels, sponges, etc.) and place them in a sealed container labeled as hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GNE-490
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like GNE-490. This guide provides essential, immediate safety and logistical information for handling this compound, a potent pan-PI3K inhibitor. By adhering to these protocols, you can minimize risk and maintain a safe research environment.
While this compound is described as a non-hazardous chemical, it is crucial to note that the acute toxicity and primary irritant effects are currently unknown.[1] Therefore, a cautious approach and strict adherence to safety protocols are essential.
Recommended Personal Protective Equipment (PPE)
A comprehensive assessment of the potential hazards for the specific procedures being undertaken is necessary to ensure the appropriate level of protection.[2] The following table summarizes the recommended PPE for handling this compound, based on available safety data and general laboratory best practices.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses | Must have side shields and meet ANSI Z87.1 standards.[2][3] Provides minimum protection from particulates. |
| Chemical Splash Goggles | Recommended when there is a risk of splashes or aerosols.[4][5] Must be worn over safety glasses. | |
| Face Shield | Should be used in conjunction with safety glasses or goggles during activities with a high splash potential.[2][4] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For prolonged or direct contact, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves before use. |
| Body Protection | Laboratory Coat | A standard cotton or cotton/poly blend lab coat is required to protect clothing and skin from potential contamination.[4][5] Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area is recommended.[1] If there is a potential for aerosol generation and engineering controls are insufficient, a risk assessment should be conducted to determine if a respirator is necessary. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to ensure adequate local exhaust ventilation.[1]
-
Before starting, ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit readily accessible. A cytotoxic spill kit is recommended due to the unknown toxicological properties.[1]
2. Handling and Use:
-
Avoid all personal contact with the compound, including inhalation of any dust or aerosols.[1]
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood or other ventilated enclosure to minimize the risk of inhalation.
-
This compound is a white to off-white solid that is slightly soluble in water.[1] For creating solutions, add the solvent to the solid slowly to avoid splashing.
3. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material from the spill kit.
-
Place the contaminated absorbent material into a sealed plastic container for disposal.[1]
-
-
Major Spills:
-
Evacuate the area and alert emergency services.
-
Restrict access to the area.
-
Only trained personnel with appropriate respiratory protection and full protective clothing should attempt to clean up a major spill.[1]
-
4. Disposal Plan:
-
While this compound is not currently classified as hazardous waste, all chemical waste disposal must comply with federal, state, and local regulations.[1]
-
Solid Waste: Place waste residue in a segregated, sealed plastic container.[1]
-
Liquid Waste: Small quantities of solutions may be disposable in wastewater, but it is crucial to verify this with your institution's environmental health and safety (EHS) office.[1]
-
Sharps: Any used syringes, needles, or other sharps must be placed directly into an approved sharps container without being crushed, clipped, or recapped.[1]
-
Consult your institution's EHS department for specific guidance on the proper disposal procedures for this compound waste streams.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical flow for safely handling this compound, incorporating critical safety checkpoints at each stage.
References
- 1. nordicbiosite.com [nordicbiosite.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
